1-Propan-2-ylsulfanyl-4-propylbenzene

Description

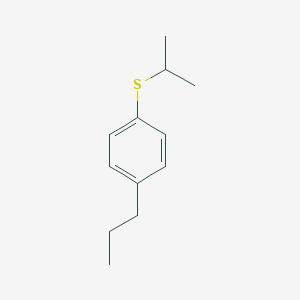

1-Propan-2-ylsulfanyl-4-propylbenzene is an aromatic compound featuring a benzene ring substituted with a propyl group at the para position (C4) and an isopropylsulfanyl (thioether) group at the ortho position (C1). Its molecular formula is C₁₂H₁₈S, with a molecular weight of 194.34 g/mol. The thioether group contributes moderate polarity, while the propyl substituent enhances hydrophobicity.

Properties

IUPAC Name |

1-propan-2-ylsulfanyl-4-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S/c1-4-5-11-6-8-12(9-7-11)13-10(2)3/h6-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZMLADOXQGGHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)SC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-Propan-2-ylsulfanyl-4-propylbenzene, enabling a comparative analysis of their properties, hazards, and applications.

(Prop-2-yn-1-ylsulfanyl)carbonitrile

- CAS : 24309-48-6

- Formula : C₄H₃NS

- Functional Groups : Alkyne, nitrile, sulfanyl.

- Key Properties: Smaller molecular size, high reactivity due to the propargyl (alkyne) and nitrile groups.

Propyl 4-Hydroxybenzoate (Propyl Paraben)

- Formula : C₁₀H₁₂O₃

- Functional Groups : Ester, hydroxyl.

- Key Properties : Polar due to the hydroxyl group, with higher water solubility than the target compound.

- Applications : Widely used as a preservative in pharmaceuticals and personal care products.

1-(4-Methylphenyl)-1-propanol

- CAS : 25574-04-3

- Formula : C₁₀H₁₄O

- Functional Groups : Alcohol, methyl.

- Key Properties : High polarity from the hydroxyl group, enabling hydrogen bonding and higher boiling points compared to thioethers.

- Hazards: No classified hazards reported .

- Applications : Intermediate in organic synthesis, particularly for fragrances or pharmaceuticals.

Propionylbenzene (1-Phenyl-1-propanone)

- CAS : 93-55-0

- Formula : C₉H₁₀O

- Functional Groups : Ketone.

- Key Properties : High polarity due to the carbonyl group, requiring storage at -20°C in acetonitrile for stability .

- Hazards: No direct hazards reported, but sensitivity to degradation necessitates cold storage.

- Applications : Analytical reference standard in chemical research.

Comparative Data Table

Key Findings

Functional Group Impact: Thioether groups (target compound) confer lower polarity compared to hydroxyl or ketone groups, reducing water solubility but enhancing compatibility with nonpolar solvents. Ketones (Propionylbenzene) and alcohols (1-(4-Methylphenyl)-1-propanol) exhibit higher reactivity toward nucleophiles and oxidants, respectively .

Stability :

- The target compound’s thioether and alkyl substituents suggest greater stability under ambient conditions compared to Propionylbenzene, which requires cold storage .

Hazard Profiles: Limited toxicological data exist for sulfur-containing aromatics like the target compound and (Prop-2-yn-1-ylsulfanyl)carbonitrile, emphasizing the need for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.